3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid is a complex organic compound characterized by the presence of oxetane rings and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxetane intermediates, followed by their attachment to the benzoic acid core through ether linkages. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structural features make it a candidate for use in materials science, such as in the development of polymers or advanced materials.
Wirkmechanismus
The mechanism by which 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis{2-[(3-methyloxetan-3-yl)methoxy]ethoxy}benzoic acid
- 3,5-Bis{2-[(3-propyloxetan-3-yl)methoxy]ethoxy}benzoic acid
- 3,5-Bis{2-[(3-butyloxetan-3-yl)methoxy]ethoxy}benzoic acid
Uniqueness
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid is unique due to the presence of ethyloxetane groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
880255-51-6 |
---|---|
Molekularformel |
C23H34O8 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3,5-bis[2-[(3-ethyloxetan-3-yl)methoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C23H34O8/c1-3-22(14-28-15-22)12-26-5-7-30-19-9-18(21(24)25)10-20(11-19)31-8-6-27-13-23(4-2)16-29-17-23/h9-11H,3-8,12-17H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
NMOSMRLFNYVELT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCCOC2=CC(=CC(=C2)C(=O)O)OCCOCC3(COC3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.